Ethylbromopyruvate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

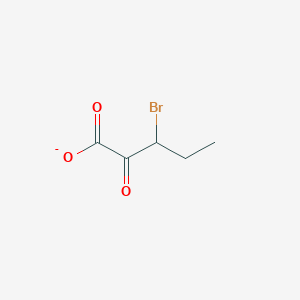

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrO3- |

|---|---|

Molecular Weight |

194.00 g/mol |

IUPAC Name |

3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |

InChI Key |

MIEDIVUAVHIVRF-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C(=O)C(=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Bromopyruvate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl bromopyruvate, a versatile reagent with significant applications in pharmaceutical research and organic synthesis. Its utility as a reactive alkylating agent and an electrophile makes it a critical building block for creating complex molecules, including novel therapeutic agents.[1] This document offers detailed experimental protocols, data presentation for key characterization techniques, and visual workflows to aid researchers in their laboratory work.

Synthesis of Ethyl Bromopyruvate

Ethyl bromopyruvate is commonly synthesized through the bromination of ethyl pyruvate (B1213749).[1][2] Several methods exist, including the use of bromine chloride, N-bromosuccinimide, or elemental bromine.[1][3] The following protocol details a common laboratory-scale synthesis using ethyl pyruvate and bromine.

Experimental Protocol: Synthesis via Bromination of Ethyl Pyruvate[2]

Materials:

-

Ethyl pyruvate (0.155 mol)

-

Bromine (0.155 mol)

-

Dry diethyl ether (100 mL)

-

Saturated sodium chloride solution

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

250 mL three-necked round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, combine 18.0 g (0.155 mol) of ethyl pyruvate with 100 mL of dry diethyl ether.[2]

-

Stir the mixture at room temperature.[2]

-

Slowly add 8 mL (0.155 mol) of bromine dropwise from the dropping funnel. Maintain the reaction temperature between 20-34°C.[2]

-

After the addition is complete, reflux the reaction mixture for 2 hours.[2]

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic phase with a saturated sodium chloride solution, followed by a saturated sodium carbonate solution until the aqueous layer is neutral.[2] This step is crucial to neutralize any remaining acidic byproducts.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether) under reduced pressure to yield the crude ethyl bromopyruvate as a yellow oily liquid.[2] A reported yield for this method is approximately 90%.[2]

-

For higher purity, the crude product can be distilled under reduced pressure. The main fraction is typically collected at 93-94°C at 15 mmHg.[2]

A more industrial-scale synthesis involves the reaction of ethyl pyruvate with bromine chloride, which produces hydrogen chloride as a byproduct that is easier to remove than hydrogen bromide.[1][4][5]

Purification

The primary impurity in the synthesized ethyl bromopyruvate is often the free acid (bromopyruvic acid).[6] A common purification method involves dissolving the crude ester in a dry, inert solvent like diethyl ether or chloroform (B151607) and stirring it with calcium carbonate until effervescence ceases.[6] This neutralizes the acidic impurities. The mixture is then filtered, the organic layer is dried, and the product is purified by distillation.[6]

Characterization of Ethyl Bromopyruvate

Thorough characterization is essential to confirm the structure and purity of the synthesized ethyl bromopyruvate. The following sections detail the standard analytical techniques employed.

Physical Properties

Ethyl bromopyruvate is a clear yellow to pink-red liquid with a pungent, irritating odor.[3][7] It is sensitive to moisture and should be stored under nitrogen at low temperatures (2-8°C).[3][8]

| Property | Value |

| Molecular Formula | C₅H₇BrO₃[7][9] |

| Molecular Weight | 195.01 g/mol [7][9] |

| Appearance | Clear yellow to pink-red liquid[6][7] |

| Boiling Point | 98-100°C at 10 mmHg[6][7][8] |

| Density | 1.554 g/mL at 25°C[6][7][8] |

| Refractive Index (n20/D) | 1.469[6][8] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; difficult to mix with water.[3][7][8] |

Spectroscopic Characterization

Spectroscopic methods are used to elucidate the molecular structure of the synthesized compound.[1]

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of ethyl bromopyruvate.

Experimental Protocol (General):

-

Prepare a sample by dissolving a small amount of the purified ethyl bromopyruvate in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.40 | s | 2H | Br-CH₂ -CO |

| ~4.25 | q | 2H | O-CH₂ -CH₃ |

| ~1.30 | t | 3H | O-CH₂-CH₃ |

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~188 | C =O (ketone) |

| ~162 | C =O (ester) |

| ~63 | O-CH₂ -CH₃ |

| ~35 | Br-CH₂ -CO |

| ~14 | O-CH₂-CH₃ |

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

Experimental Protocol (General):

-

Acquire the IR spectrum of a neat sample of ethyl bromopyruvate using an FTIR spectrometer, typically with a capillary cell or ATR accessory.[9]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730-1750 | C=O stretch (ester) |

| ~1710-1730 | C=O stretch (ketone) |

| ~1200-1300 | C-O stretch (ester) |

| ~650-700 | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1]

Experimental Protocol (General):

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using electron ionization (EI).

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 194/196 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).[10] |

| 151/153 | [M - CO₂CH₃]⁺ |

| 122/124 | [BrCH₂CO]⁺ |

| 72 | [COCO₂CH₂CH₃]⁺ |

Experimental and Logical Workflows

Visualizing the experimental and logical processes can aid in understanding the synthesis and its applications.

Caption: Workflow for the synthesis, purification, and characterization of ethyl bromopyruvate.

Applications in Research and Drug Development

Ethyl bromopyruvate is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive heterocyclic molecules like thiazoles and imidazoles.[1][6] It has gained significant attention for its potential as an anticancer and antibacterial agent.[1][7]

Mechanism of Action: Inhibition of Glycolysis

One of the primary mechanisms of action for ethyl bromopyruvate's biological activity is the inhibition of key enzymes in the glycolytic pathway.[1][7] This leads to a reduction in cellular ATP levels, affecting the energy metabolism of cancer cells and pathogenic bacteria.[1] Enzymes targeted by ethyl bromopyruvate include glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate kinase.[1] This inhibitory action makes it a promising candidate for cancer therapy and for combating antibiotic resistance.[7][11]

Caption: Ethyl bromopyruvate inhibits key enzymes in the glycolytic pathway, reducing ATP production.

References

- 1. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylbromopyruvate (CAS 70-23-5)

This compound, with CAS number 70-23-5, is a highly reactive and versatile organic compound.[1] Its structure, featuring both a reactive α-halo carbonyl group and an ester moiety, makes it a potent electrophile and a critical building block in organic synthesis and chemical biology.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and biological activities.

Chemical and Physical Properties

This compound is typically a clear, colorless to yellow or pink-red liquid.[3][4][5][6] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[3][4]

| Property | Value | Source(s) |

| CAS Number | 70-23-5 | [1][3][7] |

| Molecular Formula | C₅H₇BrO₃ | [1][3][4][8] |

| Molecular Weight | 195.01 g/mol | [1][3] |

| Appearance | Clear yellow to pink-red liquid | [3][5][9] |

| Boiling Point | 98-100 °C at 10 mmHg | [3][10] |

| 224.29 °C at 760 mmHg (estimated) | [8] | |

| Density | 1.554 g/mL at 25 °C | [3][10] |

| Refractive Index | n20/D 1.469 | [5][9] |

| Flash Point | 210 °F / 98.89 °C | [8] |

| Storage Temperature | 2-8°C | [9][11] |

| InChI Key | VICYTAYPKBLQFB-UHFFFAOYSA-N | [1][9] |

| Synonyms | Ethyl 3-bromopyruvate, Bromopyruvic acid ethyl ester, Ethyl 3-bromo-2-oxopropanoate | [3][4][9] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Common approaches aim for high yields and purity.

Method 1: Bromination of Ethyl Pyruvate (B1213749) [7] This method involves the direct bromination of ethyl pyruvate.

-

Reactants: 18.0g (0.155 mol) of ethyl pyruvate, 8 mL (0.155 mol) of bromine, 100 mL of dry ether.

-

Procedure:

-

Mix ethyl pyruvate and dry ether in a 250 mL three-necked flask.

-

Stir the mixture at room temperature while slowly adding bromine dropwise, maintaining the temperature between 20-34°C.

-

After the addition is complete, reflux the reaction for 2 hours.

-

Wash the organic phase with a saturated sodium chloride solution, followed by a saturated sodium carbonate solution until it is neutral.

-

Dry the organic phase and evaporate it under reduced pressure to yield this compound as a yellow oily liquid (Yield: 90%).

-

Method 2: Reaction with Bromine Chloride [1][7][12] This industrial method uses bromine chloride, which can be pre-formed or generated in situ, and offers high purity.

-

Reactants: 116.12g (1 mol) of ethyl pyruvate, 79.91g (0.5 mol) of bromine, 37.00g (0.52 mol) of chlorine gas.

-

Procedure:

-

Add ethyl pyruvate to a reaction flask and cool to -4°±2°C.

-

Prepare bromine chloride by adding chlorine gas to bromine in a separate jacketed addition funnel, maintaining a temperature of -4°±2°C.

-

Slowly add the prepared bromine chloride to the cooled ethyl pyruvate, keeping the reaction flask temperature at -2°±2°C.

-

After addition, stir the mixture at 2°C for 2 hours, then allow it to warm to room temperature.

-

Sparge with nitrogen gas for 3.5 hours to remove most of the HCl byproduct.

-

The crude product is then purified by distillation under reduced pressure (15 mmHg), collecting the main fraction at 93-94°C (Corrected Yield: 69%, Purity: 96%).

-

Method 3: Oxidation and Bromination of Ethyl Lactate [7] This method provides an alternative starting material.

-

Reactants: 60 mL (0.5 mol) of ethyl lactate, 150 mL of chloroform, 4 mL of bromine, 80 mL (0.7 mol) of 30% hydrogen peroxide.

-

Procedure:

-

Mix ethyl lactate, chloroform, and bromine in a 500 mL three-necked flask and heat in a water bath.

-

When the solution reaches 40°C, slowly add the hydrogen peroxide dropwise, maintaining the internal temperature between 35-45°C.

-

Stir the reaction for 3 hours.

-

Wash the reaction mixture sequentially with saturated sodium chloride, saturated sodium carbonate, and sodium thiosulfate (B1220275) solutions.

-

Dry the organic phase and distill it under reduced pressure to obtain a colorless oily liquid (Yield: 85%).

-

Purification Protocol[5][11]

The primary impurity in crude this compound is often the free acid form (e.g., bromopyruvic acid).

-

Procedure:

-

Dissolve the crude ester in dry diethyl ether or chloroform.

-

Stir the solution with calcium carbonate until effervescence ceases. This neutralizes and removes acidic impurities.

-

Filter the mixture.

-

The filtrate can be washed quickly with a small amount of water.

-

Dry the organic solution with a drying agent like magnesium sulfate (B86663) (MgSO₄).

-

Purify the product by distillation at least twice under reduced pressure.

-

Chemical Reactivity and Applications

This compound's reactivity is dominated by its α-halogenated carbonyl structure, making it a potent electrophile.[2] This allows it to participate in a variety of nucleophilic substitution and cyclization reactions.[1][3]

It is a key precursor for synthesizing a wide range of bioactive heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[2][13] Notable applications include:

-

Thiazole (B1198619) Synthesis: It is widely used in the Hantzsch thiazole synthesis, reacting with thioamides to produce substituted ethyl thiazole-4-carboxylates.[1][2]

-

Imidazole (B134444) Derivatives: It catalyzes the cyclocondensation with arylamidines to form imidazole derivatives.[1]

-

Other Heterocycles: It serves as a precursor for forming other complex ring systems such as quinoxalines and oxazines.[1][2]

References

- 1. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 70-23-5: Ethyl bromopyruvate | CymitQuimica [cymitquimica.com]

- 5. Ethyl bromopyruvate | 70-23-5 [chemicalbook.com]

- 6. haihangindustry.com [haihangindustry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. ethyl bromopyruvate, 70-23-5 [thegoodscentscompany.com]

- 9. Ethyl bromopyruvate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. calpaclab.com [calpaclab.com]

- 12. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Mechanism of Action of Ethylbromopyruvate as an Alkylating Agent

Executive Summary: Ethylbromopyruvate (EBP) is a potent electrophilic compound widely recognized for its activity as an alkylating agent.[1] Its chemical structure, featuring an α-halo carbonyl group, facilitates covalent modification of nucleophilic residues in biomolecules, with a pronounced reactivity towards the thiol groups of cysteine residues.[2] This irreversible alkylation is the cornerstone of its biological effects, primarily the inhibition of key metabolic enzymes. EBP serves as a valuable tool for probing enzyme mechanisms and has been investigated for its therapeutic potential as an anticancer and antibacterial agent due to its ability to disrupt cellular energy metabolism.[2][3] This document provides a comprehensive technical overview of EBP's mechanism of action, its principal cellular targets, relevant experimental data and protocols, and the key pathways it modulates.

Core Mechanism of Action: Covalent Alkylation

The biological activity of this compound is fundamentally derived from its chemical structure, which makes it a powerful alkylating agent.[4][5] Alkylating agents function by creating covalent bonds with nucleophilic groups in cellular macromolecules, leading to functional inactivation.[6][7]

Electrophilic Nature of this compound

EBP's reactivity stems from its α-halogenated carbonyl structure. The electron-withdrawing properties of the adjacent carbonyl and ester groups, combined with the electronegativity of the bromine atom, render the α-carbon highly electrophilic and susceptible to nucleophilic attack. This enables EBP to participate in a variety of nucleophilic substitution reactions.[1][2]

S-Alkylation of Cysteine Residues

The primary targets of EBP within biological systems are proteins containing highly reactive nucleophilic amino acid residues. The thiol group (-SH) of cysteine is the most nucleophilic residue found in naturally-occurring amino acids, making it a prime target for electrophilic attack by EBP.[8][9] The reaction proceeds via a standard SN2 mechanism, where the cysteine thiolate anion attacks the electrophilic α-carbon of EBP, displacing the bromide ion and forming a stable covalent thioether bond. This process, known as S-alkylation, results in the irreversible modification of the cysteine residue.[9][10] This high reactivity with cysteine makes EBP an invaluable tool for the covalent inhibition of enzymes that rely on an active-site cysteine for their catalytic function, such as certain dehydrogenases, proteases, and kinases.[2]

Key Cellular Targets and Pathways

EBP's alkylating activity leads to the inhibition of multiple critical cellular pathways, primarily those involved in energy metabolism.

Inhibition of Glycolysis

A major consequence of EBP administration is the potent inhibition of glycolysis.[2] This is particularly relevant in cancer therapy, as many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and are thus highly dependent on this pathway for ATP production.[11][12] By targeting key glycolytic enzymes, EBP effectively starves cancer cells of energy.

Key enzymatic targets in the glycolytic pathway include:

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Identified as a primary target, GAPDH contains a critical cysteine residue in its active site.[5][11] Alkylation of this residue by EBP or its analogue 3-bromopyruvate (B3434600) (3-BP) leads to complete enzymatic inactivation.[11]

-

Hexokinase II (HK-II): Often overexpressed and bound to mitochondria in cancer cells, HK-II is another key target.[3][13] Its inhibition prevents the initial phosphorylation of glucose, halting glycolysis at its first step.

-

Pyruvate Kinase: This enzyme catalyzes the final, rate-limiting step of glycolysis. EBP has been shown to inhibit its activity, further contributing to the shutdown of ATP production.[2]

The collective inhibition of these enzymes results in a rapid and severe depletion of intracellular ATP levels, triggering cell death.[2][11][14]

References

- 1. nbinno.com [nbinno.com]

- 2. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The anticancer agent 3-bromopyruvate: a simple but powerful molecule taken from the lab to the bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nursingcecentral.com [nursingcecentral.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of the antitumoral alkylating agent 3-bromopyruvate on mitochondrial respiration: role of mitochondrially bound hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl-3-bromopyruvate | 70-23-5 | FE12511 | Biosynth [biosynth.com]

Spectroscopic data of Ethylbromopyruvate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl bromopyruvate (C₅H₇BrO₃), a key reagent in various synthetic and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for ethyl bromopyruvate is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~4.0 | Singlet | 2H | BrCH₂- |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~189 | C=O (Ketone) |

| ~162 | C=O (Ester) |

| ~63 | -OCH₂CH₃ |

| ~35 | BrCH₂- |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1740-1720 | C=O Stretch (Ester and Ketone) |

| ~1200-1100 | C-O Stretch (Ester) |

| ~700-600 | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 194/196 | [M]⁺ Molecular ion (presence of Br isotopes) |

| 121 | [M - Br]⁺ |

| 149/151 | [M - OCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of ethyl bromopyruvate.

Materials:

-

Ethyl bromopyruvate

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Glass wool

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of ethyl bromopyruvate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3][4]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat ethyl bromopyruvate.

Materials:

-

Ethyl bromopyruvate

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (B3395972) or dichloromethane (B109758) for cleaning

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of acetone or dichloromethane and allow them to dry completely.[6][7] Handle the plates by their edges to avoid moisture contamination from fingerprints.[7]

-

Using a Pasteur pipette, place one to two drops of neat ethyl bromopyruvate onto the center of one salt plate.[6][8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6][8]

-

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of ethyl bromopyruvate.

Materials:

-

Ethyl bromopyruvate

-

Microsyringe or other suitable sample introduction tool

Procedure:

-

Sample Introduction:

-

Instrument Setup:

-

The ion source is typically set to electron ionization (EI) mode with an electron energy of 70 eV.[11]

-

-

Data Acquisition:

-

The vaporized sample molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak, which corresponds to the molecular weight of the compound. Note the isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

-

Workflow Visualization

The logical workflow for the complete spectroscopic analysis of ethyl bromopyruvate is illustrated in the diagram below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. How To [chem.rochester.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Video: Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry [jove.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Reactivity of Ethylbromopyruvate with Thiol Groups in Cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between ethylbromopyruvate and the thiol group of cysteine residues. This compound, an α-halo ketone, is a valuable tool in biochemistry and drug development, primarily utilized for its ability to selectively modify cysteine residues through alkylation. This guide delves into the core principles of this reaction, including the underlying mechanism, influencing factors, and its application in the irreversible inhibition of cysteine proteases. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research setting.

Core Chemical Principles and Reaction Mechanism

The reaction between this compound and the thiol group of a cysteine residue is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The key players in this chemical transformation are the nucleophilic thiolate anion of the cysteine residue and the electrophilic α-carbon of this compound.

The Nucleophile: The thiol group (-SH) of cysteine is a weak acid, with a typical pKa value around 8.3.[1] However, this can vary significantly depending on the local protein microenvironment. Deprotonation of the thiol group to form the more nucleophilic thiolate anion (-S⁻) is crucial for the reaction to proceed efficiently.[1]

The Electrophile: this compound possesses a carbon-bromine bond adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the α-carbon susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating the substitution reaction.

The reaction proceeds as follows: the thiolate anion of cysteine attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a stable thioether bond. This covalent modification is essentially irreversible under physiological conditions.

References

Ethylbromopyruvate: A Technical Guide to Stability and Storage for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylbromopyruvate is a highly reactive α-halo ester utilized as a crucial intermediate in pharmaceutical and chemical synthesis. Its efficacy as an alkylating agent is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the stability profile of this compound, optimal storage conditions, and detailed protocols for its handling and stability assessment in a laboratory setting. Due to the limited availability of quantitative stability data in public literature, this guide synthesizes qualitative information from safety data sheets and analogous compounds, and presents a generalized experimental framework for determining its stability profile.

Introduction

This compound (CAS 70-23-5) is a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a probe in chemical biology due to its ability to alkylate nucleophilic residues.[1] However, its utility is accompanied by significant stability challenges. The presence of a bromine atom alpha to a carbonyl group makes the molecule susceptible to decomposition through various pathways, including hydrolysis and nucleophilic substitution.[1][2] Understanding and controlling these degradation processes is paramount for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety.

This guide aims to provide laboratory personnel with the necessary information to safely store, handle, and, if required, quantitatively assess the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇BrO₃ | [3] |

| Molecular Weight | 195.01 g/mol | [3] |

| Appearance | Clear orange-yellow to pink-red liquid | [3][4] |

| Boiling Point | 98.0 - 100.0 °C @ 10.00 mmHg | [3] |

| Density | 1.554 g/cm³ | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); immiscible in water. | [2][4] |

Stability Profile

This compound is stable under normal temperatures and pressures when stored correctly.[3] However, it is susceptible to degradation under several conditions.

General Stability

The compound is known to be reactive and can undergo decomposition upon prolonged exposure to light or air.[2] It is also sensitive to moisture. For this reason, it is often recommended to store the compound under an inert atmosphere, such as nitrogen.

Incompatible Materials

Contact with incompatible substances can lead to accelerated decomposition. These include:

-

Acids and Bases: Can catalyze hydrolysis and other degradation reactions.[3]

-

Oxidizing Agents: Can lead to oxidative degradation.[3]

-

Reducing Agents: Can reduce the carbonyl group or cleave the carbon-bromine bond.[3]

Hazardous Decomposition

Thermal decomposition or combustion of this compound can generate hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[3][5] The presence of acidic byproducts, such as HBr from synthesis, can further catalyze the degradation of the compound.

Recommended Storage Conditions

To ensure the longevity and purity of this compound in a laboratory setting, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Refrigerated (2°C - 8°C) or below 4°C (39°F) | To minimize thermal decomposition and slow down degradation kinetics. | [3][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent degradation from exposure to air and moisture. | |

| Container | Tightly closed container | To prevent exposure to air and moisture. | [3] |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment and dissipate any potential vapors. | [3] |

| Incompatibles | Store away from acids, bases, oxidizing agents, and reducing agents | To prevent catalyzed decomposition. | [3] |

| Light | Protect from light | To prevent photolytic degradation. | [2] |

Experimental Protocols for Stability Assessment

Due to the lack of specific, publicly available quantitative stability data for this compound, a generalized protocol for a forced degradation study is provided below. This can be adapted to determine the stability of the compound under various conditions.

Objective

To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to develop a stability-indicating analytical method.

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate or acetate (B1210297) buffers (pH range 3-9)

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies

5.4.1. Preparation of Stock and Working Solutions

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the respective stressor (e.g., buffer, H₂O₂ solution) to a final concentration of approximately 100 µg/mL.

5.4.2. Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Mix the stock solution with purified water or a neutral buffer (pH 7).

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

5.4.3. Oxidative Degradation

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at specified time intervals.

5.4.4. Thermal Degradation

-

Place the solid this compound in an oven at an elevated temperature (e.g., 80°C).

-

Dissolve samples in acetonitrile at specified time intervals for analysis.

5.4.5. Photolytic Degradation

-

Expose the this compound solution (in a photostable container) to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at appropriate time intervals.

5.4.6. HPLC Analysis

A stability-indicating HPLC method should be developed and validated. A general starting point could be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

The method should be able to separate the parent this compound peak from all degradation products.

Potential Degradation Pathway

Based on the chemistry of α-halo esters, a primary degradation pathway in aqueous environments is likely hydrolysis. The following diagram illustrates this potential pathway.

Caption: A potential hydrolysis pathway for this compound.

Safety and Handling Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).

-

Eye Protection: Wear chemical safety goggles.[3]

-

Skin Protection: Wear compatible protective gloves and a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.[3]

-

Spills: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.[3]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[3]

Conclusion

References

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. ijbpr.com [ijbpr.com]

- 6. Carboxyl Reactivity [www2.chemistry.msu.edu]

Understanding the Electrophilic Nature of Ethyl Bromopyruvate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl bromopyruvate (EBP) is a highly reactive α-halo ketone that serves as a versatile tool in both chemical synthesis and biological research. Its potent electrophilic character, conferred by the presence of adjacent electron-withdrawing carbonyl and ester functionalities, makes it an effective alkylating agent for a variety of nucleophiles. This technical guide provides a comprehensive overview of the electrophilic nature of ethyl bromopyruvate, detailing its reactivity, applications in organic synthesis and as an enzyme inhibitor, and providing detailed experimental protocols for its use.

The Core of Electrophilicity: Chemical Structure and Reactivity

Ethyl bromopyruvate's electrophilicity stems from its unique molecular structure. The presence of two carbonyl groups and a bromine atom on adjacent carbons creates a highly electron-deficient center at the α-carbon, making it susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

This inherent reactivity allows ethyl bromopyruvate to readily react with a wide range of soft and hard nucleophiles, most notably the thiol groups of cysteine residues in proteins and the nitrogen atoms in various heterocyclic compounds. This reactivity is the basis for its utility as both a synthetic building block and a biological probe.

Reactivity with Thiols

The reaction of ethyl bromopyruvate with thiol-containing molecules, such as the amino acid cysteine, is a cornerstone of its biological activity. The sulfur atom of the thiol group acts as a potent nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate and displacing the bromide ion. This results in the formation of a stable thioether bond, a process known as alkylation.

This covalent modification of cysteine residues is often irreversible and can have significant consequences for protein structure and function, particularly when the modified cysteine is located in the active site of an enzyme.

Hantzsch Thiazole (B1198619) Synthesis

In organic synthesis, the electrophilic nature of ethyl bromopyruvate is prominently featured in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, such as ethyl bromopyruvate, with a thioamide. The thioamide's sulfur atom attacks the electrophilic carbon of ethyl bromopyruvate, initiating a cyclization cascade that ultimately yields a thiazole ring, a common scaffold in many pharmaceutical compounds.

Quantitative Data

While precise, experimentally determined kinetic data for the reaction of ethyl bromopyruvate with specific nucleophiles is not extensively documented in readily available literature, its high reactivity is well-established. For context, the parent compound, bromopyruvate, has been shown to be a potent inhibitor of the pyruvate (B1213749) dehydrogenase complex, acting as a competitive inhibitor with a Ki of approximately 90 µM [1]. This provides an indication of the high affinity of this class of compounds for enzyme active sites.

| Parameter | Value | Context | Reference |

| Ki (Bromopyruvate) | ~90 µM | Inhibition of Pyruvate Dehydrogenase (E1 component) | [1] |

Note: This data is for bromopyruvate, the carboxylic acid analog of ethyl bromopyruvate. The esterification in ethyl bromopyruvate may influence its cell permeability and interaction with specific enzymes, but the inherent electrophilic reactivity of the α-bromo ketone moiety is comparable.

Experimental Protocols

Hantzsch Thiazole Synthesis using Ethyl Bromopyruvate and Thiourea (B124793)

This protocol describes a general procedure for the synthesis of 2-amino-4-ethoxycarbonylthiazole.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

5% Sodium Carbonate (Na2CO3) solution

-

Deionized water

-

Round-bottom flask

-

Stir bar

-

Heating mantle or hot plate with stirrer

-

Reflux condenser

-

Beaker

-

Büchner funnel and filter flask

-

Filter paper

-

Watch glass

-

TLC plates (Silica gel)

-

Mobile phase: 50% Ethyl acetate (B1210297) / 50% Hexane

Procedure:

-

In a round-bottom flask, combine ethyl bromopyruvate (1.0 equivalent) and thiourea (1.5 equivalents).

-

Add methanol as a solvent and a stir bar.

-

Heat the mixture with stirring under reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water.

-

Spread the collected solid on a pre-weighed watch glass and allow it to air dry.

-

Determine the mass of the product and calculate the percent yield.

-

The purity of the product can be assessed by melting point determination and TLC analysis. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) if necessary.

Safety Precautions: Ethyl bromopyruvate is a lachrymator and irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol provides a general method for assessing the inhibitory effect of ethyl bromopyruvate on GAPDH activity using a colorimetric assay that measures the reduction of NAD+ to NADH.

Materials:

-

Purified GAPDH enzyme

-

Ethyl bromopyruvate solution of known concentration

-

GAPDH Assay Buffer (e.g., 100 mM Triethanolamine, 10 mM Sodium Phosphate, 10 mM EDTA, pH 8.6)

-

Glyceraldehyde-3-phosphate (G3P) solution

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

Incubator

Procedure:

-

Enzyme Preparation: Prepare a working solution of GAPDH in GAPDH Assay Buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of ethyl bromopyruvate in the assay buffer to determine the IC50 value.

-

Assay Setup:

-

In a 96-well plate, add the GAPDH enzyme solution to each well (except for the blank).

-

Add the different concentrations of ethyl bromopyruvate to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Reaction Initiation:

-

To each well, add the G3P and NAD+ solutions to initiate the enzymatic reaction. The final volume in each well should be the same.

-

-

Measurement:

-

Immediately place the microplate in a plate reader and measure the increase in absorbance at 340 nm over time (kinetic mode). This corresponds to the formation of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Alkylation of Cysteine Residues in a Protein

This protocol outlines a general procedure for the alkylation of cysteine residues in a protein sample with ethyl bromopyruvate.

Materials:

-

Protein sample containing cysteine residues

-

Ethyl bromopyruvate

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Denaturing buffer (e.g., containing urea (B33335) or guanidinium (B1211019) chloride)

-

pH buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5)

-

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

-

Protein Denaturation and Reduction:

-

Dissolve the protein sample in a denaturing buffer containing a reducing agent (e.g., 5-10 mM DTT).

-

Incubate the sample at an appropriate temperature (e.g., 37-56°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete reduction of disulfide bonds and unfolding of the protein.

-

-

Alkylation:

-

Add a molar excess of ethyl bromopyruvate to the reduced protein solution. The exact molar ratio will depend on the protein and the desired extent of alkylation.

-

Incubate the reaction mixture in the dark at room temperature for approximately 1 hour.

-

-

Quenching:

-

Add an excess of a quenching reagent (e.g., DTT) to react with any unreacted ethyl bromopyruvate and stop the alkylation reaction.

-

-

Sample Preparation for Downstream Analysis:

-

The alkylated protein sample can then be further processed for downstream applications such as enzymatic digestion for mass spectrometry-based peptide mapping or SDS-PAGE analysis. Desalting or buffer exchange may be necessary depending on the subsequent analysis.

-

Visualizations

References

Ethylbromopyruvate: A Technical Guide to Safe Handling and Emergency Procedures

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

This document provides comprehensive safety precautions and handling guidelines for ethylbromopyruvate (CAS No. 70-23-5), a reactive reagent commonly used in pharmaceutical research and chemical synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling. It is recognized as a severe poison, a lachrymator (a substance that causes tearing), and an irritant.[1] The primary hazards are associated with direct contact and inhalation.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3] Some classifications also include H314 (Causes severe skin burns and eye damage).[3][4]

-

Primary Routes of Exposure: Skin contact, eye contact, inhalation.[6][7]

-

Health Effects: Contact can cause skin and eye irritation, potentially leading to burns.[1][5] Inhalation of vapors may lead to respiratory tract irritation.[5][6][7] The toxicological properties of this substance have not been fully investigated, and caution is advised.[6][8]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 70-23-5 | [1][2][5] |

| Molecular Formula | C5H7BrO3 | [1][2][5] |

| Molecular Weight | 195.01 g/mol | [1][2][5] |

| Appearance | Clear yellow to pink-red liquid | [1][6][7] |

| Odor | Mild, pungent, or odorless | [1][5][7] |

| Boiling Point | 98-100 °C @ 10 mmHg | [1][2] |

| Density | 1.554 g/mL at 25 °C | [1][2] |

| Flash Point | 98 - 99 °C (208.4 - 210.2 °F) | [2][5][6] |

| Solubility | Soluble in organic solvents (ethanol, acetone); difficult to mix with water | [1][7][9] |

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for minimizing exposure risk.

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

-

Always work within a certified chemical fume hood to ensure adequate ventilation.[5][6]

-

Avoid all direct contact with eyes, skin, and clothing.[6][8]

-

Wash hands and any exposed skin thoroughly after handling the material.[5][6]

-

Remove contaminated clothing and wash it before reuse.[6]

-

Store in a tightly sealed container to prevent exposure to moisture and air.[6][7]

-

Store away from incompatible materials, including acids, bases, reducing agents, and oxidizing agents.[5][8]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory when working with this compound. Facilities must be equipped with an eyewash station and a safety shower.[6]

| Control Type | Specification | Source(s) |

| Engineering Controls | Chemical Fume Hood | [5][6] |

| Eyewash Station & Safety Shower | [6] | |

| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or EN166. | [5][6][8] |

| Skin Protection | Chemical-resistant gloves and appropriate protective clothing to prevent skin exposure. | [5][6][8] |

| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator is required if ventilation is inadequate or exposure limits are exceeded. A respiratory protection program meeting OSHA 29 CFR 1910.134 standards should be followed. Recommended filter: Type A (brown) for organic gases and vapors. | [5][6] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6][8]

-

Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

The following workflow should be initiated in the event of a spill.

Caption: Emergency response workflow for an this compound spill.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][6]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[5]

-

Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Information

The toxicological profile of this compound is not fully characterized.[6][8] The available acute toxicity estimates (ATE) are summarized below.

| Exposure Route | ATE Value | Source(s) |

| Oral LD50 | > 2000 mg/kg | [5] |

| Dermal LD50 | > 2000 mg/kg | [5] |

| Vapor LC50 | > 20 mg/L | [5] |

-

Carcinogenicity: There is no definitive classification of this compound as a carcinogen by major regulatory agencies.[7]

-

Sensitization: No information available.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste material should be collected in a suitable, clean, dry, and closed container labeled for hazardous chemical waste.[6] Consult with your institution's environmental health and safety department for specific guidance.

References

- 1. nbinno.com [nbinno.com]

- 2. ブロモピルビン酸エチル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Ethyl bromopyruvate(70-23-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to Ethyl 3-bromo-2-oxopropanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-2-oxopropanoate, also commonly known as ethyl bromopyruvate, is a highly reactive and versatile organic compound. Its unique structure, featuring an α-bromo ketone and an ester functional group, makes it a valuable reagent and building block in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its applications in synthetic chemistry, with a particular focus on its role in the synthesis of heterocyclic compounds of interest to the pharmaceutical industry.

Physicochemical Properties

Ethyl 3-bromo-2-oxopropanoate is a colorless to pale yellow liquid with a pungent odor.[1] It is sparingly soluble in water but readily soluble in common organic solvents such as chloroform, ether, and ethanol.[1] The presence of the bromine atom and the two carbonyl groups makes the molecule highly electrophilic and susceptible to nucleophilic attack.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 70-23-5 | [1][2] |

| Molecular Formula | C5H7BrO3 | [1][3][4] |

| Molecular Weight | 195.01 g/mol | [1][3] |

| IUPAC Name | Ethyl 3-bromo-2-oxopropanoate | [3] |

| Synonyms | Ethyl bromopyruvate, Bromopyruvic acid ethyl ester, Ethyl 3-bromopyruvate | [2][3] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 98-100 °C at 10 mmHg | [5] |

| 210-215 °C (decomposes) | [1] | |

| Density | ~1.56 g/cm³ at 20°C | [1] |

| Refractive Index (n20/D) | 1.469 | [5] |

| Solubility | Sparingly soluble in water; soluble in chloroform, ether, ethanol | [1] |

Synthesis and Purification

The most common method for the synthesis of Ethyl 3-bromo-2-oxopropanoate is the bromination of ethyl pyruvate (B1213749). Below are two detailed experimental protocols.

Experimental Protocol 1: Bromination using Bromine Chloride

This method, adapted from patent literature, describes a high-yield synthesis using pre-formed bromine chloride.

Materials:

-

Ethyl pyruvate

-

Bromine

-

Chlorine gas

-

Jacketed addition funnel

-

Reaction flask

-

Circulating cooling bath

-

5-plate Oldershaw column

Procedure:

-

Charge a reaction flask with ethyl pyruvate (1.0 mol).

-

Charge a jacketed addition funnel with bromine (0.5 mol).

-

Cool both the reaction flask and the addition funnel to -4°C ± 2°C using a circulating cooling bath.

-

Slowly add chlorine gas (0.52 mol) to the bromine in the addition funnel through a dip tube, maintaining the temperature at -4°C ± 2°C to form bromine chloride.

-

Slowly add the resulting bromine chloride to the cooled ethyl pyruvate in the reaction flask, maintaining the internal temperature at -2°C ± 2°C.

-

After the addition is complete, stir the reaction mixture at 2°C for 2 hours, then allow it to warm to room temperature.

-

Sparge the reaction mixture with nitrogen gas for 3.5 hours to remove the majority of the HCl byproduct.

-

Add dodecane (5% by weight of the crude product) to the mixture.

-

Purify the crude product by vacuum distillation using a 5-plate Oldershaw column at 15 mmHg.

-

Collect the main fraction at 93-94°C to obtain pure Ethyl 3-bromo-2-oxopropanoate.

Experimental Protocol 2: Bromination using Elemental Bromine in Ether

This method is a more traditional approach using elemental bromine in a solvent.

Materials:

-

Ethyl pyruvate

-

Bromine

-

Dry ether

-

Three-necked flask

-

Dropping funnel

-

Saturated sodium chloride solution

-

Saturated sodium carbonate solution

Procedure:

-

In a 250 mL three-necked flask, mix ethyl pyruvate (0.155 mol) with 100 mL of dry ether.

-

Stir the mixture at room temperature and slowly add bromine (0.155 mol) dropwise from a dropping funnel, maintaining the temperature between 20-34°C.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Neutralize the organic phase by washing with a saturated sodium carbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Ethyl 3-bromo-2-oxopropanoate as a yellow oily liquid.

Chemical Reactivity and Applications

Ethyl 3-bromo-2-oxopropanoate is a versatile electrophile due to the presence of two reactive sites: the carbon bearing the bromine atom and the two carbonyl carbons. It readily undergoes nucleophilic substitution and condensation reactions.

A primary application of this compound is in the synthesis of heterocyclic systems, particularly thiazoles, which are prevalent scaffolds in many pharmaceutical agents.

Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone, such as Ethyl 3-bromo-2-oxopropanoate, with a thioamide.

Reaction Mechanism:

The reaction proceeds through a multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in Ethyl 3-bromo-2-oxopropanoate, displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then attacks one of the carbonyl carbons in an intramolecular fashion to form a five-membered ring.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization and purity assessment of Ethyl 3-bromo-2-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A typical ¹H NMR spectrum of Ethyl 3-bromo-2-oxopropanoate would exhibit the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

-

A singlet for the methylene protons adjacent to the bromine atom (-CH₂Br).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each of the five carbon atoms:

-

A signal for the methyl carbon of the ethyl group.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the methylene carbon attached to the bromine atom.

-

Two signals for the two carbonyl carbons (one for the ketone and one for the ester).

Note: Actual chemical shifts can vary depending on the solvent and the specific spectrometer used. The data presented here is a representative analysis.

Safety, Handling, and Storage

Ethyl 3-bromo-2-oxopropanoate is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory system.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It is recommended to store it under refrigeration.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-bromo-2-oxopropanoate is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules that are of significant interest to the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the presence of both an α-bromo ketone and an ester moiety, allows for a wide range of chemical transformations. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and safe handling, is essential for its effective and responsible use in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.

References

- 1. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. 70-23-5 Cas No. | Ethyl 3-bromo-2-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

Navigating the Solubility Landscape of Ethylbromopyruvate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylbromopyruvate (EBP), a reactive α-ketoester, is a critical building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its efficacy in chemical reactions is often contingent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility profile.

Core Concepts in Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This compound, with its ester and ketone functionalities, possesses a degree of polarity, influencing its interaction with different solvent classes.

Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility | Source |

| Alcohols | Ethanol | Soluble | [1][2] |

| Ketones | Acetone | Soluble | [1][2] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [1][3] |

| Dichloromethane | Soluble | Inferred from general solubility | |

| Ethers | Diethyl Ether | Soluble | [3] |

| Aqueous | Water | Largely immiscible/Difficult to mix | [1][3][4][5] |

Experimental Protocol for Determining this compound Solubility

For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solute remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, reweigh the vial containing the this compound residue.

-

The mass of the dissolved this compound can be calculated by the difference in weight.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC/GC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and development. While quantitative data is sparse, its general solubility in common non-aqueous organic solvents is well-established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology. The visualized workflow further clarifies the logical steps involved in such a determination, providing a clear roadmap for researchers. This guide serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, enabling more informed decisions in experimental design and process optimization.

References

Methodological & Application

Application Notes and Protocols for Hantzsch Thiazole Synthesis Using Ethylbromopyruvate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Hantzsch thiazole (B1198619) synthesis, with a specific focus on the use of ethylbromopyruvate as a key reactant. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The Hantzsch synthesis, a classic and versatile method, offers an efficient route to construct the thiazole ring by condensing an α-haloketone, such as this compound, with a thioamide.[1]

Biological and Medicinal Significance of Thiazoles

Thiazole derivatives are integral to the development of various therapeutic agents.[2] Their unique chemical properties allow for diverse substitutions, enabling the fine-tuning of their biological activity.[3] Notably, thiazole-containing compounds have been successfully developed as kinase inhibitors in cancer therapy. A prominent example is Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[4][5] Thiazoles also exhibit a broad spectrum of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[6]

The Hantzsch Thiazole Synthesis: An Overview

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry.[7] The reaction involves the condensation of an α-haloketone with a thioamide. The mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8] This synthesis is known for its simplicity, use of readily available starting materials, and generally high yields.[1][8]

Reaction Mechanism

The synthesis of a 2,4-disubstituted thiazole from this compound and a thioamide proceeds through the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound in an SN2 reaction.[9]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate (a thiazoline (B8809763) derivative).[8][9]

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of thiazole derivatives using this compound.

Protocol 1: General Synthesis of Ethyl 2-Substituted-thiazole-4-carboxylate

This protocol describes a general procedure for the reaction of this compound with a primary thioamide under conventional heating.

Materials:

-

This compound (1.0 eq.)

-

Substituted Thioamide (e.g., Thioacetamide, Thiobenzamide) (1.0-1.2 eq.)

-

Absolute Ethanol (B145695)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Ethyl Acetate (B1210297)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted thioamide (1.0-1.2 eq.) in absolute ethanol.

-

To this solution, add this compound (1.0 eq.) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure ethyl 2-substituted-thiazole-4-carboxylate.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-Substituted-thiazole-4-carboxylate

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[10]

Materials:

-

This compound (1.0 eq.)

-

Substituted Thioamide (1.0 eq.)

-

Ethanol (or other suitable solvent) in a microwave-safe reaction vessel

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq.) and the substituted thioamide (1.0 eq.) in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.

-

After irradiation, cool the vessel to room temperature.

-

The workup and purification procedure is similar to Protocol 1. The product can be isolated by removing the solvent and purifying by column chromatography or recrystallization.[10]

Quantitative Data Summary